Ammoniumdiethyldithiocarbamat

Übersicht

Beschreibung

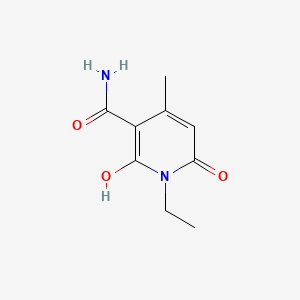

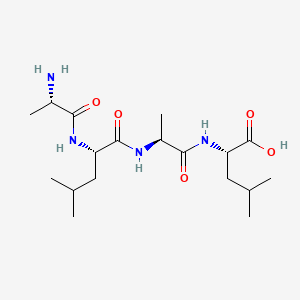

Ammonium diethyldithiocarbamate is an organic compound with the linear formula (C2H5)2NC(S)SSNH4 . It is also known as Diethyldithiocarbamic acid ammonium salt . The CAS Number is 21124-33-4 .

Synthesis Analysis

Dithiocarbamates are formed from the exothermic reaction between carbon disulphide and either a primary or secondary amine in the presence of a base . The base can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) . The general method of preparation is called one-pot synthesis .Molecular Structure Analysis

The molecular weight of Ammonium diethyldithiocarbamate is 166.31 . The SMILES string is N.CCN(CC)C(S)=S .Chemical Reactions Analysis

Ammonium diethyldithiocarbamate is involved in reactions with copper acetylacetonato complex . It is also used in the synthesis of Dithiocarbamate .Physical And Chemical Properties Analysis

Ammonium diethyldithiocarbamate is a solid with a melting point of 80 °C (dec.) (lit.) . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Enzyminhibition

Dithiocarbamate, die Klasse von Verbindungen, zu der Ammoniumdiethyldithiocarbamat gehört, wurden als Enzyminhibitoren gefunden . Diese Eigenschaft kann bei der Entwicklung von Medikamenten genutzt werden, die auf bestimmte Enzyme im Körper abzielen.

Behandlung von HIV und anderen Krankheiten

Dithiocarbamate wurden bei der Behandlung von HIV und anderen Krankheiten eingesetzt . Ihre Fähigkeit, bestimmte Enzyme zu hemmen, kann genutzt werden, um das Fortschreiten dieser Krankheiten zu stoppen.

Antikrebsanwendungen

Dithiocarbamate haben im Bereich der Onkologie als Antikrebsmittel Potenzial gezeigt . Ihre enzymhemmenden Eigenschaften können verwendet werden, um Krebszellen anzugreifen und deren Wachstum zu hemmen.

Antimikrobielle Anwendungen

Die antimikrobiellen Eigenschaften von Dithiocarbamaten machen sie nützlich bei der Entwicklung neuer antimikrobieller Mittel . Sie können verwendet werden, um eine Vielzahl von bakteriellen und Pilzinfektionen zu bekämpfen.

Medizinische Bildgebung

Dithiocarbamate wurden in der medizinischen Bildgebung verwendet . Ihre Fähigkeit, stabile Komplexe mit bestimmten Metallen zu bilden, kann genutzt werden, um Kontrastmittel für bildgebende Verfahren wie MRT und CT-Scans zu erstellen.

Industrielle Anwendungen

In der Industrie wurden Dithiocarbamate als Vulkanisationsbeschleuniger, Flotationsmittel, Antifoulingmittel, Beschichtungen und Schmierstoffadditive verwendet .

Nachweis der vaskulären O2-Produktion

This compound wurde in Studien zur Erkennung der vaskulären O2-Produktion in intakten Aortenabschnitten mit der Lucigenin-verstärkten Chemilumineszenzmethode verwendet . Diese Anwendung ist besonders relevant im Bereich der kardiovaskulären Forschung.

Landwirtschaftliche Anwendungen

Dithiocarbamate wurden in der Landwirtschaft als Fungizide eingesetzt . Ihre Fähigkeit, das Wachstum von Pilzen zu hemmen, macht sie effektiv beim Schutz von Nutzpflanzen vor Pilzkrankheiten.

Wirkmechanismus

Target of Action

Ammonium diethyldithiocarbamate is a versatile compound with a wide range of applications. It has been used in various studies, including those aimed at detecting vascular O2- production in intact aortic segments . The primary targets of Ammonium diethyldithiocarbamate are metal ions, with which it forms chelate complexes .

Mode of Action

Ammonium diethyldithiocarbamate interacts with its targets, primarily metal ions, by forming chelate complexes . This interaction results in changes in the biochemical properties of the target, which can be used for various applications, such as the detection of vascular O2- production .

Biochemical Pathways

Ammonium diethyldithiocarbamate affects the biochemical pathways involving metal ions. By forming chelate complexes with these ions, it alters their biochemical properties and influences the downstream effects of these pathways .

Pharmacokinetics

It is known that the compound is produced by the reaction of ammonia and carbon disulphide . It is unstable and decomposes to thiocyanic acid and hydrogen sulphide .

Result of Action

The molecular and cellular effects of Ammonium diethyldithiocarbamate’s action are largely dependent on its interaction with its targets. For example, in studies aimed at detecting vascular O2- production, the compound’s interaction with metal ions allows for the detection of this biochemical process .

Action Environment

The action, efficacy, and stability of Ammonium diethyldithiocarbamate can be influenced by various environmental factors. For instance, the compound is known to decompose on long standing in alkali . Therefore, the pH of the environment can significantly impact the compound’s stability and efficacy.

Safety and Hazards

Ammonium diethyldithiocarbamate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to wear personal protective equipment/face protection, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, minimize dust generation and accumulation, and wash hands before breaks and immediately after handling the product .

Biochemische Analyse

Biochemical Properties

Ammonium diethyldithiocarbamate plays a crucial role in biochemical reactions, primarily due to its metal-chelating properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit superoxide dismutase (SOD) by chelating with intracellular copper ions (Cu2+) . This interaction leads to the inhibition of the enzyme’s activity, affecting the cellular oxidative stress response. Additionally, ammonium diethyldithiocarbamate can form complexes with other metals such as zinc and iron, influencing various biochemical pathways .

Cellular Effects

Ammonium diethyldithiocarbamate has notable effects on different types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in fibroblast V79 cells, ammonium diethyldithiocarbamate induces oxidative stress by increasing protein carbonyl content and lipid peroxidation . This compound also affects the levels of intracellular glutathione (GSH), leading to changes in the redox state of the cell . These alterations can trigger apoptosis and other cellular responses.

Molecular Mechanism

The molecular mechanism of ammonium diethyldithiocarbamate involves its ability to bind with metal ions and inhibit enzyme activity. By chelating copper ions, it inhibits superoxide dismutase (SOD), leading to an increase in reactive oxygen species (ROS) within the cell . This increase in ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids. Additionally, ammonium diethyldithiocarbamate can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ammonium diethyldithiocarbamate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ammonium diethyldithiocarbamate can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause sustained oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of ammonium diethyldithiocarbamate vary with different dosages in animal models. At lower doses, it can effectively chelate metal ions and inhibit enzyme activity without causing significant toxicity . At higher doses, ammonium diethyldithiocarbamate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

Ammonium diethyldithiocarbamate is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, its interaction with copper ions can affect the activity of enzymes involved in oxidative stress response and energy metabolism . These interactions can lead to changes in cellular metabolism and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, ammonium diethyldithiocarbamate is transported and distributed through interactions with transporters and binding proteins. Its metal-chelating properties facilitate its transport across cellular membranes and its accumulation in specific cellular compartments . The distribution of ammonium diethyldithiocarbamate within the cell can influence its localization and activity, affecting various biochemical processes .

Subcellular Localization

The subcellular localization of ammonium diethyldithiocarbamate is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its ability to chelate metal ions can lead to its accumulation in organelles such as mitochondria and lysosomes, where it can exert its effects on cellular function .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Ammonium diethyldithiocarbamate can be achieved through the reaction of diethyldithiocarbamate with ammonium chloride.", "Starting Materials": [ "Diethyldithiocarbamate", "Ammonium chloride" ], "Reaction": [ "Add diethyldithiocarbamate to a solution of ammonium chloride in water", "Stir the mixture at room temperature for several hours", "Filter the resulting precipitate", "Wash the precipitate with water to remove any impurities", "Dry the product under vacuum to obtain Ammonium diethyldithiocarbamate as a white crystalline solid" ] } | |

CAS-Nummer |

21124-33-4 |

Molekularformel |

C5H14N2S2 |

Molekulargewicht |

166.3 g/mol |

IUPAC-Name |

azanium;N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C5H11NS2.H3N/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);1H3 |

InChI-Schlüssel |

JSYCNFYVINPILE-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=S)S.N |

Kanonische SMILES |

CCN(CC)C(=S)[S-].[NH4+] |

Andere CAS-Nummern |

21124-33-4 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

147-84-2 (Parent) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.